5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-22-12-20-21-19(22)28-11-14-8-16(24)17(9-26-14)27-10-18(25)23-7-6-13-4-2-3-5-15(13)23/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOITRINHURMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole and pyranone groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the indole and triazole moieties suggests that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. The indole and triazole moieties are known to bind to various receptors and enzymes, potentially leading to biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogous molecules:
Key Observations:
Core Heterocycles: The pyran-4-one core in the target compound is distinct from pyridoindoles (e.g., Compounds 22 and 33) and pyrimidoindoles (e.g., ZINC2720806), which may influence ring strain and conformational flexibility.
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl groups in Compound 22 improve metabolic stability compared to the target’s methyl group .
- Halogenation : Bromophenyl in Compound 41 may enhance hydrophobic interactions but increase molecular weight .
- Sulfur-Containing Groups : The sulfanyl moiety in both the target and ZINC2720806 could facilitate disulfide bond formation or metal coordination .
Synthesis Efficiency :
- Higher yields (e.g., 88% for Compound 22 vs. 47% for Compound 33) suggest that steric hindrance from methyl/fluoro groups impacts reaction optimization .
Biological Activity Hypotheses :
- While biological data for the target compound is absent, structural analogs (e.g., pyridoindoles and pyrimidoindoles) are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity .
Biological Activity
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is a hybrid molecule that combines structural features of indoles and triazoles. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.49 g/mol. The presence of both indole and triazole moieties suggests a diverse range of interactions with biological targets.
Biological Activity Overview
The biological activity of the compound has been explored in various studies, particularly focusing on its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of triazole-indole hybrids exhibit significant antimicrobial properties. For instance, a related triazole-indole hybrid demonstrated broad-spectrum activity against various Candida species, showing higher efficacy than fluconazole in certain cases . The mechanism of action for these compounds often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.
Antifungal Activity
In a study investigating the antifungal potential of similar compounds, it was found that certain derivatives had potent effects against Candida albicans and non-albicans species. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antifungal agents . The action mechanisms included inhibition of phospholipase A2-like activity, further supporting their therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to the one :
-
Study on Ergosterol Biosynthesis Inhibition :
- A triazole-indole derivative was shown to inhibit ergosterol production by 82% at low concentrations (4 ng/mL), indicating its potential as an antifungal agent .
- Comparative analysis with fluconazole revealed that this compound could serve as a more effective alternative in treating resistant fungal strains.
- Antimicrobial Efficacy Against Gram-positive Bacteria :
Data Tables
| Biological Activity | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|
| C. albicans | 0.5 | Lower than fluconazole |
| C. glabrata | 0.25 | Comparable to voriconazole |
| S. aureus | 16 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
